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Introduction
AAT-008 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor

subtype 4 (EP4).[1][2] Developed by AskAt Inc., this orally active small molecule has

demonstrated significant potential in preclinical models of inflammation, pain, and oncology.[1]

[2] The therapeutic rationale for targeting the EP4 receptor stems from its role in mediating

PGE2-induced biological events such as inflammation, pain signaling, and cancer progression.

[1] Selective blockade of the PGE2-EP4 signaling pathway represents an attractive therapeutic

strategy that may offer efficacy comparable to traditional nonsteroidal anti-inflammatory drugs

(NSAIDs) and COX-2 inhibitors but with an improved safety profile. This document provides a

comprehensive overview of the publicly available preclinical data on the pharmacokinetics and

pharmacodynamics of AAT-008.

Pharmacodynamics: The Study of Drug Effect
The pharmacodynamic profile of AAT-008 is characterized by its high affinity and selective

antagonism of the EP4 receptor, leading to functional inhibition of the downstream signaling

cascade and demonstrable efficacy in in vivo models.

In Vitro Activity
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AAT-008 has been shown to be a potent antagonist of the human EP4 receptor. In vitro studies

have quantified its binding affinity and functional inhibition of the PGE2-induced cyclic

adenosine monophosphate (cAMP) signaling pathway. The key in vitro pharmacodynamic

parameters are summarized in the table below.

Parameter Species/System Value (nM) Reference

Ki Human EP4 Receptor 0.97

Ki Rat EP4 Receptor 6.1

IC50 (cAMP Inhibition)
HEK293 cells (human

EP4)
16.3

IC50 ([3H]PGE2

Displacement)

HEK293 cells (human

EP4)
2.4

EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein-coupled receptor (GPCR) that, upon binding its ligand PGE2,

stimulates the production of intracellular cAMP via adenylyl cyclase. AAT-008 acts by

competitively inhibiting this interaction.
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EP4 receptor signaling and antagonism by AAT-008.
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In Vivo Efficacy
The in vivo pharmacodynamic effects of AAT-008 have been evaluated in established

preclinical models of inflammatory pain and cancer.

Inflammatory Pain: In a rat model of carrageenan-induced mechanical hyperalgesia, a single

oral dose of AAT-008 at 1 mg/kg was shown to significantly reduce inflammatory pain. This

demonstrates the ability of AAT-008 to engage the EP4 target in vivo and produce a functional

analgesic effect.

Oncology - Radiosensitization: AAT-008 has been investigated for its potential to enhance the

efficacy of radiotherapy in a murine colon cancer model. The tables below summarize the

tumor growth delay experiments in Balb/c mice bearing CT26WT colon tumors.

Tumor Growth Delay - Experiment 1 (Once Daily Dosing)

Treatment Group
AAT-008 Dose
(mg/kg/day)

Radiotherapy
Mean Tumor
Doubling Time
(days)

Vehicle 0 No 5.9

AAT-008 10 No 6.3

AAT-008 30 No 6.9

Vehicle + RT 0 9 Gy 8.8

AAT-008 + RT 10 9 Gy 11.0

AAT-008 + RT 30 9 Gy 18.2

Tumor Growth Delay - Experiment 2 (Twice Daily Dosing)
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Treatment Group
AAT-008 Dose
(mg/kg/day)

Radiotherapy
Mean Tumor
Doubling Time
(days)

Vehicle 0 No 4.0

AAT-008 3 No 4.4

AAT-008 10 No 4.6

AAT-008 30 No 5.5

Vehicle + RT 0 9 Gy 6.1

AAT-008 + RT 3 9 Gy 7.7

AAT-008 + RT 10 9 Gy 16.5

AAT-008 + RT 30 9 Gy 21.1

In these studies, AAT-008 alone showed minimal to mild tumor growth delay. However, when

combined with radiotherapy, particularly at higher doses and with twice-daily administration,

AAT-008 demonstrated an additive to supra-additive effect on delaying tumor growth. This was

accompanied by an increase in the proportion of intratumoral effector T cells (Teff) and an

increased Teff/Treg (regulatory T cell) ratio, suggesting an immune-modulatory mechanism of

action.

Pharmacokinetics: The Study of Drug Disposition
While published literature states that AAT-008 possesses a pharmacokinetic profile in animals

that is predictive of a once-daily dosing regimen in humans, specific quantitative data from

these preclinical studies are not publicly available. Parameters such as maximum plasma

concentration (Cmax), time to maximum plasma concentration (Tmax), area under the

concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability have not

been disclosed in the reviewed publications.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are the described protocols for the key experiments cited.
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In Vitro cAMP Functional Assay
Cell Line: HEK-293 cells expressing the recombinant human EP4 receptor.

Method: A functional assay measuring the inhibition of PGE2-induced cAMP formation.

Procedure: Cells were stimulated with PGE2 in the presence of varying concentrations of

AAT-008. The resulting intracellular cAMP levels were quantified to determine the IC50 value

of AAT-008.

Tumor Growth Delay and Radiotherapy In Vivo Model
Animal Model: Balb/c mice.

Tumor Cell Line: CT26WT murine colon carcinoma cells (5x105 cells) were injected into the

right hind legs of the mice.

Drug Administration: AAT-008 was dissolved in 0.5% methylcellulose and administered orally

via gavage at doses of 3, 10, or 30 mg/kg/day. Dosing was performed either once or twice

daily.

Radiotherapy: On day 3 post-tumor cell injection, tumors in the radiotherapy groups were

locally irradiated with a single 9 Gy dose.

Endpoint: Tumor sizes were measured every other day to calculate tumor doubling times.

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1664279?utm_src=pdf-body
https://www.benchchem.com/product/b1664279?utm_src=pdf-body
https://www.benchchem.com/product/b1664279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Implant CT26WT cells
into Balb/c mice

Randomize mice
into treatment groups

Begin daily oral dosing:
- Vehicle

- AAT-008 (3, 10, 30 mg/kg)

Day 3: Irradiate tumors
with 9 Gy (RT groups)

Measure tumor volume
every other day

Calculate tumor
doubling times

End

Click to download full resolution via product page

Workflow for the in vivo tumor growth delay study.
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Carrageenan-Induced Hyperalgesia Model
While the specific protocol for the AAT-008 study is not detailed, a general methodology for this

model is as follows:

Animal Model: Typically rats.

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface

of a hind paw induces an acute inflammatory response.

Drug Administration: AAT-008 (1 mg/kg) was administered orally.

Endpoint: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold

to a calibrated mechanical stimulus (e.g., von Frey filaments) at various time points after

carrageenan injection.

Conclusion
AAT-008 is a potent and selective EP4 receptor antagonist with demonstrated in vitro activity

and in vivo efficacy in preclinical models of inflammatory pain and cancer. Its ability to enhance

the effects of radiotherapy by modulating the tumor immune microenvironment is a particularly

promising finding. While the publicly available data strongly support its pharmacodynamic

profile, a detailed quantitative understanding of its pharmacokinetics, including absorption,

distribution, metabolism, and excretion, is limited as specific data have not been published.

Further disclosure of these pharmacokinetic parameters and results from human clinical trials

will be essential for a complete assessment of the therapeutic potential of AAT-008.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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